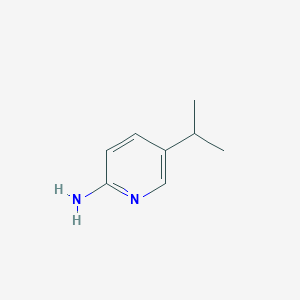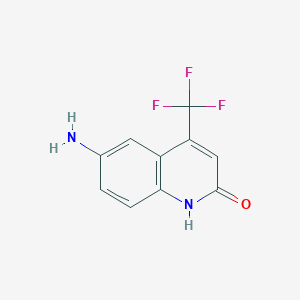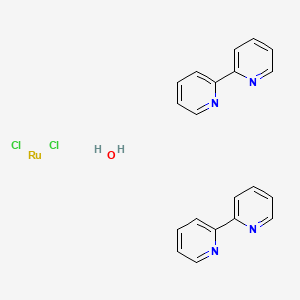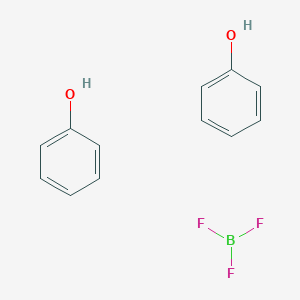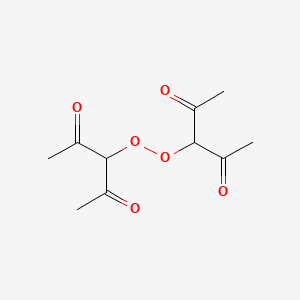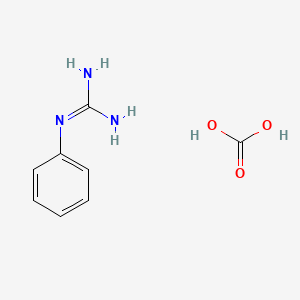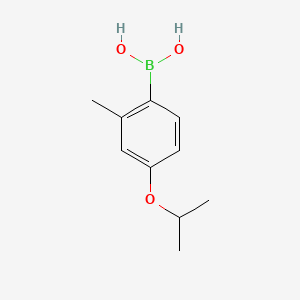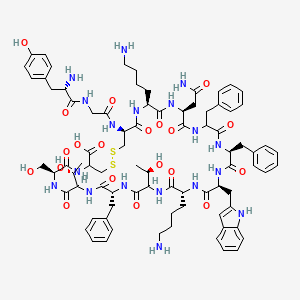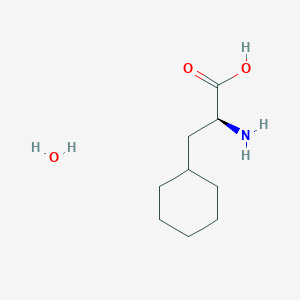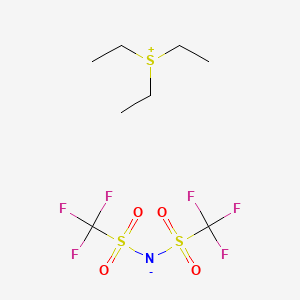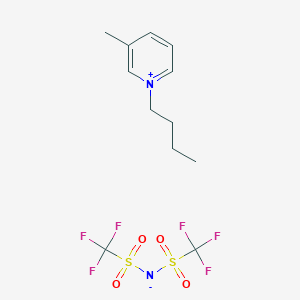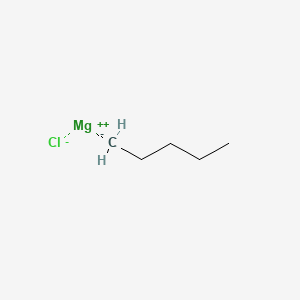
Pentylmagnesium chloride
説明
Pentylmagnesium chloride is an ionic compound with the molecular formula C5H11ClMg and a molecular weight of 130.9 . It is a brown to dark grey liquid .
Synthesis Analysis
The synthesis of Pentylmagnesium chloride involves the reaction of pentyl halide with magnesium in an ether solution . The initiation of the reaction is done by adding iodine to the batch flask or by switching from pentylmagnesium bromide synthesis to pentylmagnesium chloride synthesis on a continuous lab scale .
Molecular Structure Analysis
The molecular structure of Pentylmagnesium chloride consists of a pentyl group (C5H11) bonded to a magnesium atom, which is further bonded to a chloride ion .
Chemical Reactions Analysis
Pentylmagnesium chloride is a Grignard reagent, and thus, it can participate in Grignard reactions . These reactions involve the nucleophilic addition of the Grignard reagent to a carbonyl group in an aldehyde or ketone .
Physical And Chemical Properties Analysis
Pentylmagnesium chloride is a liquid at room temperature with a density of 0.967 g/mL at 25°C . It has a boiling point of 65°C . It is sensitive to air and moisture .
科学的研究の応用
Grignard Reactions and Organometallic Chemistry
Pentylmagnesium chloride is notably used in Grignard reactions, which are pivotal in organometallic chemistry. In a study, the reaction of tert-pentylmagnesium chloride with a benzothiadiphospholic system revealed the formation of intermediates with a four-center structure, providing insights into hypervalent coordinations in phosphorus chemistry (Baccolini, Boga, & Mazzacurati, 2007).
Environmental Chemistry
Pentylmagnesium halides, including pentylmagnesium chloride, are used in environmental chemistry for the synthesis of organotin compounds. A study demonstrated their application in gas chromatography-tandem mass spectrometry for the detection of organotin compounds in water, highlighting their utility in environmental analysis (Tsunoi et al., 2002).
Synthesis of Complex Organic Molecules
Pentylmagnesium chloride is also instrumental in the synthesis of complex organic molecules. For example, it was used in the first total synthesis of the marine fatty acid 9-methoxypentadecanoic acid, a process that can be generalized for synthesizing other mid-chain methoxylated fatty acids (Carballeira & Miranda, 2003).
Catalytic Applications
In the field of catalysis, pentylmagnesium chloride finds use in iron-catalyzed syntheses. A study demonstrated its use in the iron-catalyzed synthesis of sarmentine, a process that highlights the potential of pentylmagnesium chloride in facilitating stereoselective syntheses (Shakhmaev, Ignatishina, & Zorin, 2021).
Safety and Hazards
作用機序
Target of Action
Pentylmagnesium chloride, a Grignard reagent, primarily targets carbonyl compounds . The carbon atom in the pentylmagnesium chloride molecule acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
Pentylmagnesium chloride interacts with its targets through a process known as nucleophilic addition . In this process, the carbon atom in the pentylmagnesium chloride molecule, being nucleophilic, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond, thereby expanding the carbon chain of the original molecule .
Biochemical Pathways
The action of pentylmagnesium chloride affects the biochemical pathways involving carbonyl compounds . By forming new carbon-carbon bonds, pentylmagnesium chloride can lead to the synthesis of a wide range of organic compounds . This can have downstream effects on various biochemical pathways, potentially leading to the production of different biomolecules.
Result of Action
The primary result of the action of pentylmagnesium chloride is the formation of new organic compounds through the expansion of carbon chains . This can lead to the synthesis of a variety of molecules, depending on the specific carbonyl compound that pentylmagnesium chloride reacts with .
Action Environment
The action of pentylmagnesium chloride is highly sensitive to the environment. It is known to react violently with water, releasing flammable gases . Therefore, it must be handled under inert gas and protected from moisture . The temperature and the presence of other reactive substances can also influence the action, efficacy, and stability of pentylmagnesium chloride .
特性
IUPAC Name |
magnesium;pentane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWQYKSQVMLQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6393-56-2 | |
| Record name | Pentylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



